molecular formula C24H26N4O2 B2625614 6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899990-24-0

6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2625614
Numéro CAS: 899990-24-0
Poids moléculaire: 402.498
Clé InChI: YDQJEKJZSGHRSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a chemical compound designed for research and development purposes, belonging to the class of 3(2H)-pyridazinone derivatives. This structural class is of significant interest in medicinal chemistry due to its established relationship to pyrazolone derivatives, such as the drugs aminopyrine and dipyrone, and is known to be associated with a range of pharmacological activities . Specifically, pyridazinone derivatives bearing substituents like a 4-phenylpiperazine moiety have been synthesized and investigated for their potential biological effects, which may include analgesic and anti-inflammatory activities . Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. Its structure, featuring a dihydropyridazinone core linked to an ethylphenyl group and a phenylpiperazine unit, makes it a valuable scaffold for exploring structure-activity relationships in various therapeutic areas. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-2-19-8-10-20(11-9-19)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJEKJZSGHRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the phenyl and ethyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: N-oxides, hydroxylated derivatives.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

“6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may have applications in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and phenyl groups can interact with various receptors or enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Comparisons

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Piperazine Substitution Reference
Target Compound Dihydropyridazinone 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-ethylphenyl 4-phenyl N/A
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one Pyridazinone 2-[2-oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl] Morpholin-4-yl, 4-phenyl 4-(4-fluorophenyl)
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate Dihydropyrrolizin Ethyl oxalyl 4-methylbenzoyl, phenyl N/A

Core Scaffold Differences

  • Pyridazinone vs. Pyrrolizin: The target compound’s dihydropyridazinone core (six-membered ring with two adjacent nitrogen atoms) contrasts with the dihydropyrrolizin core (five-membered fused ring system) in .

Substituent Variations

Position 2: The target compound’s 2-oxoethyl-piperazine group shares similarities with the fluorophenylpiperazine in . The absence of fluorine in the target compound may reduce polarity but improve metabolic stability . The ethyl oxalyl group in introduces an ester functionality, which could confer higher hydrolytic lability compared to the stable piperazine-ethyl linkage in the target compound .

Position 6: The 4-ethylphenyl group in the target compound is less polar than the morpholinyl and 4-phenyl groups in . Ethyl substitution may enhance lipophilicity, favoring membrane permeability in drug delivery .

Implications for Drug Design

  • Piperazine vs. Morpholinyl : Piperazine’s basic nitrogen atoms (pKa ~9.5) can improve solubility at physiological pH, whereas morpholinyl groups (pKa ~7.4) offer moderate basicity, affecting distribution and target engagement .
  • Ethylphenyl vs. Fluorophenyl : The ethyl group’s hydrophobicity may enhance blood-brain barrier penetration, while fluorophenyl groups (as in ) are often used to tune electronic effects and metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a pyridazinone core with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl groups under basic conditions (e.g., NaOH in dichloromethane) followed by purification via column chromatography. Evidence from analogous syntheses (e.g., ethyl oxalyl monochloride coupling to pyrrolizine derivatives) suggests controlled reaction temperatures (0–25°C) and inert atmospheres (N₂) improve yields .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Optimize stoichiometry to minimize byproducts like unreacted intermediates or piperazine dimerization .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC/MS : Confirm molecular weight and detect impurities (e.g., residual phenylpiperazine derivatives) .
  • NMR (¹H/¹³C) : Verify substituent positions and rule out tautomeric shifts in the dihydropyridazinone core .
  • Elemental Analysis : Ensure stoichiometric agreement with theoretical values (e.g., C, H, N content) .
    • Data Interpretation : Cross-reference spectral data with structurally similar compounds, such as 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazinone derivatives .

Q. What safety protocols are essential during handling and storage?

  • Guidelines : Follow OSHA/EPA standards for piperazine-containing compounds. Key measures include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Storage : Airtight containers in cool (2–8°C), dry conditions to prevent hydrolysis of the ketone group .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to H313 (harmful in contact with skin) and H302 (harmful if swallowed) classifications .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX for refinement. For example, triclinic crystal systems (space group P1) with parameters a = 8.9168 Å, b = 10.7106 Å, and α = 73.489° were used for a related pyridazinone derivative .
  • Data Analysis : Use ORTEP for anisotropic displacement ellipsoid visualization to assess bond angles and torsional strain in the 4-phenylpiperazine moiety .
  • Contradiction Resolution : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), re-examine hydrogen bonding networks (e.g., C=O···H-N interactions) that may influence packing .

Q. What strategies mitigate oxidative degradation of the dihydropyridazinone core during stability studies?

  • Methodology : Conduct accelerated stability testing under ICH Q1A guidelines. Key findings:

  • Oxidation Pathways : The 2,3-dihydropyridazin-3-one ring is susceptible to autoxidation, forming pyridazinone derivatives. Use antioxidants like BHT (0.01% w/v) in formulation buffers .
  • pH Dependence : Degradation rates increase at alkaline pH (>8.0). Stabilize solutions at pH 4.0–6.0 using citrate/phosphate buffers .
    • Analytical Validation : Track degradation via UPLC-PDA at 254 nm, comparing retention times with synthetic impurities (e.g., 4-phenylpiperazine-1-carboxylic acid) .

Q. How can computational modeling predict binding affinities to neurological targets (e.g., serotonin/dopamine receptors)?

  • Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using receptor structures (e.g., 5-HT₁A, PDB ID: 6WGT). Key steps:

  • Ligand Preparation : Optimize protonation states of the piperazine nitrogen at physiological pH using MarvinSketch .
  • Docking Validation : Compare results with known ligands (e.g., aripiprazole) to assess pose reproducibility .
    • Outcome Analysis : Focus on hydrogen bonds between the ketone oxygen and Ser159/Thr160 residues, and π-π stacking of the 4-ethylphenyl group with Phe361 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.